Fusicoccin H

Description

This compound has been reported in Diaporthe amygdali with data available.

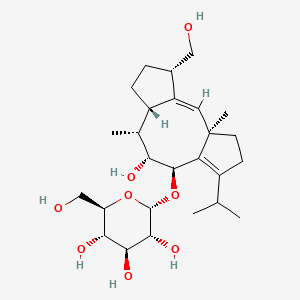

phytotoxic glycoside from Fusicoccum amydali; structure

Structure

3D Structure

Properties

CAS No. |

50906-51-9 |

|---|---|

Molecular Formula |

C26H42O8 |

Molecular Weight |

482.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14S)-9-hydroxy-14-(hydroxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H42O8/c1-12(2)15-7-8-26(4)9-17-14(10-27)5-6-16(17)13(3)20(29)24(19(15)26)34-25-23(32)22(31)21(30)18(11-28)33-25/h9,12-14,16,18,20-25,27-32H,5-8,10-11H2,1-4H3/b17-9-/t13-,14-,16+,18-,20-,21-,22+,23-,24-,25-,26-/m1/s1 |

InChI Key |

FQPATHNUIPAADA-BXJVKJQWSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3(CCC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(C)C)C)CO |

Canonical SMILES |

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)CO)O)O)O)C(C)C)C)CO |

Synonyms |

fusicoccin H |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Profile of Fusicoccin H: Structure, Activity, and Experimental Insights

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fusicoccin (B1218859) H (FC-H) is a diterpenoid glycoside and a minor metabolite produced by the fungus Phomopsis amygdali (previously Fusicoccum amygdali)[1][2][3]. Unlike its well-studied analogue, Fusicoccin A (FC-A), a potent phytotoxin known for inducing plant wilting, Fusicoccin H exhibits significantly reduced biological activity[4][5]. It is structurally distinct and serves as a biosynthetic precursor to FC-A. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies pertaining to this compound. Its unique profile as a structurally related but biologically weak analogue makes it a valuable tool for structure-activity relationship (SAR) studies and for probing the intricacies of the 14-3-3 protein-protein interactions stabilized by fusicoccanes.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 16-O-demethyl-19-deoxy-de-t-pentenyldideacetylFC. Structurally, it is a terpene glycoside characterized by the core 5-8-5 carbotricyclic ring system typical of fusicoccanes. Key distinctions from the highly active Fusicoccin A include the absence of acetyl groups and the lack of the O-tert-pentenyl group on the glucose moiety, which contributes to its increased hydrophilicity.

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14S)-9-hydroxy-14-(hydroxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.0³,⁷]tetradeca-1,6-dienyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Molecular Formula | C₂₆H₄₂O₈ | |

| Molecular Weight | 482.6 g/mol | |

| CAS Number | 50906-51-9 | |

| Classification | Terpene Glycoside |

Biological Activity and Mechanism of Action

The biological activity of fusicoccins is primarily mediated by their ability to stabilize the protein-protein interaction (PPI) between the plasma membrane (PM) H⁺-ATPase and regulatory 14-3-3 proteins. This stabilization locks the H⁺-ATPase in a permanently active state, leading to proton extrusion, membrane hyperpolarization, and a cascade of physiological effects, most notably the irreversible opening of stomata, which causes wilting in plants.

This compound, however, is a weak effector of this system. Studies comparing various fusicoccin analogues have demonstrated that FC-H has little to no effect on plant growth, stomatal opening, or photosynthesis. This lack of activity is attributed to its structural differences from FC-A, particularly its increased hydrophilicity, which likely results in a significantly weaker binding affinity for the 14-3-3/H⁺-ATPase ternary complex.

Signaling Pathway: Fusicoccin-Mediated H⁺-ATPase Activation

The following diagram illustrates the established signaling pathway for active fusicoccins like FC-A. This compound fails to effectively complete the final stabilization step.

Experimental Protocols

Detailed experimental protocols are critical for reproducing and building upon existing research. Below are methodologies derived from studies involving the isolation and functional analysis of fusicoccins.

Isolation and Identification of this compound

This compound was first isolated from the culture filtrates of Phomopsis amygdali. The general workflow involves large-scale fermentation, extraction, and chromatographic separation.

Methodology:

-

Fermentation: P. amygdali is cultured in a suitable liquid medium on a pilot plant scale to generate sufficient biomass and secondary metabolites.

-

Extraction: The culture filtrate is acidified and extracted multiple times with an organic solvent such as ethyl acetate. The organic phases are combined, dried (e.g., over anhydrous Na₂SO₄), and evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to multiple rounds of column chromatography. A typical sequence involves:

-

Initial separation on a silica (B1680970) gel column using a gradient of methanol (B129727) in chloroform.

-

Fractions containing fusicoccanes are identified by thin-layer chromatography (TLC).

-

Further purification of relevant fractions is achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate minor metabolites like this compound.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with known standards and previously published data.

Assay for Stomatal Opening and Plant Growth

The biological inactivity of this compound is often demonstrated in contrast to the potent effects of Fusicoccin A.

Methodology:

-

Plant Material: Arabidopsis thaliana plants are typically used. They are grown under controlled conditions (e.g., 16h light/8h dark cycle, 22°C) with sufficient water.

-

Treatment: Ten-day-old plants are sprayed daily with a chemical solution containing the test compound (e.g., 0.3–30 µM this compound or Fusicoccin A) dissolved in a vehicle like 0.1% ethanol. Control plants are treated with the vehicle alone.

-

Growth Measurement: After a set period (e.g., at age 25 days), plants are harvested. The aboveground fresh and dry weights of the rosettes are measured and compared between treatment groups.

-

Stomatal Conductance Measurement: Stomatal opening can be quantified by measuring gas exchange using an infrared gas analyzer. The CO₂ assimilation rate and stomatal conductance are measured on intact leaves before and after treatment to assess the physiological response.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for comparing the effects of different fusicoccin analogues on plant physiology.

References

- 1. mdpi.com [mdpi.com]

- 2. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide to the Discovery and Isolation of Fusicoccin H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusicoccin (B1218859) H is a diterpenoid glycoside and a minor metabolite produced by the plant-pathogenic fungus Phomopsis amygdali (previously classified as Fusicoccum amygdali). It is a structural analogue and biosynthetic precursor to the well-known phytotoxin, Fusicoccin A. Unlike its potent counterpart, Fusicoccin H exhibits significantly reduced biological activity, making it an important subject of study for understanding the structure-activity relationships within the fusicoccin family of molecules. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and data.

Discovery and Chemical Structure

This compound was first isolated and identified by Barrow and colleagues in 1973 from the culture filtrates of Phomopsis amygdali.[1] Its chemical name is 16-O-demethyl-19-deoxy-de-t-pentenyldideacetylfusicoccin. The structure was elucidated through degradative studies and comparison with other known fusicoccin metabolites.[2]

Physicochemical and Spectroscopic Data

Detailed physicochemical and spectroscopic data are essential for the unambiguous identification and characterization of this compound. The following tables summarize the key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 16-O-demethyl-19-deoxy-de-t-pentenyldideacetylfusicoccin | [2] |

| Molecular Formula | C27H42O8 | Barrow et al., 1973 |

| Molecular Weight | 494.62 g/mol | Barrow et al., 1973 |

| Appearance | Amorphous solid | Barrow et al., 1973 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Signals | Reference |

| Infrared (IR) | νmax (Nujol) 3400 (OH), 1720 (C=O, ester), 1650 (C=C) cm-1 | Barrow et al., 1973 |

| Mass Spectrometry (MS) | m/z 494 (M+), 476, 458, 332, 314, 296 | Barrow et al., 1973 |

| 1H NMR (CDCl3) | δ 0.88 (3H, d, J 7 Hz), 1.18 (3H, s), 1.22 (3H, s), 3.38 (3H, s), 4.28 (1H, d, J 7 Hz), 5.30 (1H, m) | Barrow et al., 1973 |

| 13C NMR | Data not available in the primary literature. |

Experimental Protocols

The following protocols are based on the methodologies described for the isolation and characterization of fusicoccin derivatives.

Protocol 1: Fungal Fermentation and Extraction of this compound

-

Fungal Strain: Phomopsis amygdali (mutant strain optimized for fusicoccin precursor production).

-

Culture Medium: A suitable liquid medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Fermentation: Inoculate the sterile medium with a culture of P. amygdali and incubate for 14-21 days at 25°C with shaking (120 rpm) to ensure aeration.

-

Extraction: a. After incubation, separate the mycelium from the culture broth by filtration. b. Acidify the culture filtrate to pH 3.0 with HCl. c. Extract the acidified filtrate three times with an equal volume of ethyl acetate (B1210297). d. Combine the organic extracts and dry over anhydrous sodium sulfate. e. Evaporate the solvent under reduced pressure to yield a crude extract.

Protocol 2: Isolation and Purification of this compound

-

Silica (B1680970) Gel Column Chromatography: a. Dissolve the crude extract in a minimal amount of chloroform. b. Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane). c. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture, followed by an ethyl acetate-methanol mixture. d. Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol, 9:1 v/v) and visualizing with an appropriate stain (e.g., ceric sulfate).

-

Recrystallization: a. Combine the fractions containing this compound, as identified by TLC comparison with a known standard if available. b. Evaporate the solvent from the combined fractions. c. Purify the residue further by recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) to obtain this compound as an amorphous solid.

Biological Activity and Signaling Pathway

Fusicoccin A exerts its phytotoxic effects by stabilizing the complex between 14-3-3 proteins and the plasma membrane H+-ATPase, leading to the irreversible activation of the proton pump. This causes stomatal opening and subsequent wilting of the plant.[3]

This compound, due to its structural differences, particularly its increased hydrophilicity and lack of key functional groups, interacts very weakly with this complex.[2] A study reported a dissociation constant (Kd) of 0.53 ± 0.89 µM for the interaction of this compound with the 14-3-3/H+-ATPase complex, which is significantly higher than that of Fusicoccin A, indicating a much lower affinity. Consequently, this compound does not significantly activate the H+-ATPase and has been shown to have no effect on plant growth.

Signaling Pathway Diagram

Caption: Signaling pathway of Fusicoccin A and H.

Experimental Workflow Diagram

Caption: Workflow for the isolation of this compound.

Conclusion

This compound serves as a valuable tool for dissecting the molecular mechanisms of fusicoccin-induced phytotoxicity. Its discovery and characterization have provided crucial insights into the structural requirements for the potent biological activity of Fusicoccin A. The detailed protocols and data presented in this guide offer a foundation for researchers and drug development professionals to further explore the fusicoccin family of compounds and their interactions with 14-3-3 proteins, which are ubiquitous and important regulatory molecules in both plants and animals. Further investigation into the biosynthetic pathway of fusicoccins, for which this compound is a key intermediate, may open avenues for the chemo-enzymatic synthesis of novel bioactive molecules.

References

An In-depth Technical Guide to Fusicoccin H and its Producing Fungus, Phomopsis amygdali

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusicoccin H, a diterpenoid glycoside produced by the phytopathogenic fungus Phomopsis amygdali (also known as Fusicoccum amygdali), represents a molecule of significant interest in plant biology and a potential lead compound for therapeutic development.[1] This technical guide provides a comprehensive overview of this compound, including its biosynthesis by P. amygdali, its chemical properties, and its mechanism of action. Detailed experimental protocols for the cultivation of the fungus, and the extraction, purification, and biological evaluation of this compound are presented. Furthermore, this document explores the intricate signaling pathways modulated by this fungal metabolite, particularly its role as a stabilizer of 14-3-3 protein-protein interactions. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Introduction to Phomopsis amygdali and this compound

Phomopsis amygdali is a fungal pathogen responsible for canker disease in almond and peach trees.[1] The fungus produces a class of phytotoxins known as fusicoccins, which induce wilting in a wide range of higher plants.[1] The primary and most studied of these is Fusicoccin A. This compound is a minor metabolite and a biosynthetic precursor to other fusicoccins.[1] Despite being less abundant, its unique structure and biological activity warrant detailed investigation.

Fusicoccins, including this compound, exert their phytotoxic effects by irreversibly activating the plasma membrane H+-ATPase in plant cells.[2] This leads to uncontrolled stomatal opening, resulting in excessive transpiration and wilting. The molecular mechanism underlying this activation involves the stabilization of the complex between the H+-ATPase and 14-3-3 regulatory proteins. This unique mode of action has positioned fusicoccins as valuable tools in plant physiology and as potential modulators of 14-3-3 protein interactions in animal cells, which are implicated in various diseases, including cancer.

Chemical Properties of this compound

This compound is a diterpene glycoside with a characteristic 5-8-5 carbotricyclic skeleton. Its chemical structure distinguishes it from other fusicoccins, primarily in the substitutions on the glucose moiety and the diterpene core.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₂O₈ | N/A |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14S)-9-hydroxy-14-(hydroxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.0³,⁷]tetradeca-1,6-dienyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | N/A |

| Structure | A diterpene glycoside, a precursor in the biosynthesis of other fusicoccins. |

Biosynthesis of this compound in Phomopsis amygdali

The biosynthesis of the fusicoccane diterpenoid core originates from the cyclization of geranylgeranyl pyrophosphate (GGPP). A key intermediate in the pathway is the hydrocarbon (+)-fusicocca-2,10(14)-diene. This compound is a less substituted precursor to more complex fusicoccins like Fusicoccin A.

Experimental Protocols

Cultivation of Phomopsis amygdali for Fusicoccin Production

This protocol is a generalized procedure for the cultivation of Phomopsis species and may require optimization for maximizing this compound production.

Materials:

-

Phomopsis amygdali culture

-

Modified Czapek-Dox medium:

-

Glucose: 30 g/L

-

NaNO₃: 3 g/L

-

K₂HPO₄: 1 g/L

-

MgSO₄·7H₂O: 0.5 g/L

-

KCl: 0.5 g/L

-

FeSO₄·7H₂O: 0.01 g/L

-

Yeast extract: 2 g/L

-

-

Sterile culture flasks

-

Incubator

Procedure:

-

Prepare the modified Czapek-Dox medium and sterilize by autoclaving.

-

Inoculate the sterile medium with a culture of Phomopsis amygdali.

-

Incubate the culture flasks under stationary conditions at 24-28°C for 21-28 days. The stationary phase of fungal growth is often associated with the accumulation of secondary metabolites.

-

Monitor the production of fusicoccins periodically by analytical techniques such as TLC or HPLC-MS.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of fusicoccins. Specific chromatographic conditions may need to be optimized for the isolation of this compound.

Materials:

-

Culture filtrate from P. amygdali

-

Ethyl acetate (B1210297)

-

n-hexane

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate)

-

HPLC system with a C18 column

Procedure:

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

Wash the crude extract with n-hexane to remove nonpolar impurities.

-

-

Silica Gel Chromatography:

-

Dissolve the washed crude extract in a minimal amount of chloroform.

-

Load the solution onto a silica gel column equilibrated with chloroform.

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol or ethyl acetate-hexane gradient.

-

Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

-

-

Preparative HPLC:

-

Pool the fractions enriched with this compound and concentrate them.

-

Further purify the enriched fraction using a preparative HPLC system with a C18 column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water, to achieve separation.

-

Collect the peak corresponding to this compound and verify its purity.

-

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.

Stomatal Opening Bioassay

This assay is used to determine the biological activity of this compound on plant stomata.

Materials:

-

Epidermal peels from a suitable plant (e.g., Vicia faba or Arabidopsis thaliana)

-

Incubation buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)

-

This compound solution at various concentrations

-

Microscope with an imaging system

Procedure:

-

Prepare fresh epidermal peels and float them in the incubation buffer.

-

Incubate the peels in the dark for a period to ensure stomatal closure.

-

Replace the buffer with solutions containing different concentrations of this compound (e.g., 0.1 µM to 10 µM).

-

Incubate under light for a defined period (e.g., 2-3 hours).

-

Observe the stomatal apertures under a microscope and measure the pore width.

-

Plot the stomatal aperture against the concentration of this compound to generate a dose-response curve.

14-3-3 Protein Binding Assay

This assay quantifies the ability of this compound to stabilize the interaction between a 14-3-3 protein and a target phosphopeptide. Fluorescence polarization is a common method.

Materials:

-

Recombinant 14-3-3 protein

-

Fluorescently labeled phosphopeptide corresponding to the C-terminus of a target protein (e.g., H+-ATPase)

-

This compound solution

-

Assay buffer

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a solution containing the 14-3-3 protein and the fluorescently labeled phosphopeptide in the assay buffer.

-

Add varying concentrations of this compound to the wells of a microplate.

-

Add the protein-peptide mixture to the wells.

-

Incubate the plate to allow the complex to form and stabilize.

-

Measure the fluorescence polarization of each well. An increase in polarization indicates the formation of a larger molecular complex, signifying stabilization by this compound.

-

Plot the change in fluorescence polarization against the this compound concentration to determine the EC₅₀ for stabilization.

Mechanism of Action and Signaling Pathways

This compound, like other fusicoccins, acts as a molecular "glue," stabilizing the interaction between 14-3-3 proteins and their client proteins. In plants, the primary target is the plasma membrane H+-ATPase. The C-terminus of the H+-ATPase contains a phosphorylation-dependent binding site for 14-3-3 proteins. Binding of a 14-3-3 protein displaces the autoinhibitory C-terminal domain, leading to the activation of the proton pump. Fusicoccin binds to a pocket at the interface of the 14-3-3 protein and the H+-ATPase C-terminus, locking them together in the active conformation.

References

The Biosynthesis of Fusicoccin H: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway from Primary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Fusicoccin (B1218859) H, a diterpene glycoside produced by the phytopathogenic fungus Phomopsis amygdali (also known as Fusicoccum amygdali), is a key biosynthetic precursor to the well-known phytotoxin Fusicoccin A.[1] Understanding the intricate enzymatic cascade that constructs this complex molecule from basic cellular building blocks is crucial for advancements in synthetic biology, drug discovery, and agricultural science. This technical guide provides a comprehensive overview of the biosynthesis of Fusicoccin H, detailing the enzymatic players, their mechanisms, and the experimental methodologies used to elucidate this fascinating pathway.

The Core Biosynthetic Pathway: From Isoprene (B109036) Units to a Diterpene Scaffold

The journey to this compound begins with the universal five-carbon isoprene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are derived from primary metabolism. The initial and most remarkable step in fusicoccin biosynthesis is catalyzed by a single, bifunctional enzyme: P. amygdali fusicoccadiene synthase (PaFS).[2]

This extraordinary enzyme possesses two distinct functional domains: a C-terminal prenyltransferase domain and an N-terminal terpene cyclase domain.[2][3] The prenyltransferase domain first catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to generate the C20 linear precursor, geranylgeranyl diphosphate (GGDP).[2] Subsequently, the terpene cyclase domain of the same PaFS enzyme orchestrates a complex cyclization of GGDP to form the characteristic 5-8-5 tricyclic carbon skeleton of the fusicoccanes, yielding (+)-fusicocca-2,10(14)-diene. The heterologous expression of PaFS alone in Escherichia coli has been shown to result in the accumulation of this diterpene hydrocarbon, confirming its role as the foundational enzyme in the pathway.

Tailoring the Scaffold: The Path to this compound

Following the formation of the fusicocca-2,10(14)-diene (B1251661) backbone, a series of post-cyclization modifications, primarily oxidations and a glycosylation, are required to produce this compound. These reactions are catalyzed by a suite of enzymes encoded by a biosynthetic gene cluster located in the vicinity of the PaFS gene. While the complete kinetic characterization of all enzymes is not yet available in the literature, their functions and the sequence of events have been largely elucidated.

The proposed enzymatic steps are as follows:

-

Hydroxylation at C-8: The first modification is the hydroxylation of fusicocca-2,10(14)-diene at the C-8 position, catalyzed by a cytochrome P450 monooxygenase, PaP450-2 , to yield fusicocca-2,10(14)-diene-8β-ol.

-

Hydroxylation at C-16: A second cytochrome P450 monooxygenase, PaP450-1 , then introduces a hydroxyl group at the C-16 position, producing fusicocca-2,10(14)-diene-8β,16-diol.

-

Oxidation at C-16: A dioxygenase, fc-dox , catalyzes the oxidation of the C-16 alcohol to an aldehyde, forming 8β-hydroxyfusicocca-1,10(14)-dien-16-al.

-

Reduction of the Double Bond: A short-chain dehydrogenase/reductase, fc-sdr , is proposed to reduce a double bond in the fusicoccane ring system.

-

Hydroxylation at C-9: Another cytochrome P450, PaP450-3 , is responsible for the hydroxylation at the C-9 position, leading to the formation of the this compound aglycone.

-

Glycosylation: Finally, an O-glycosyltransferase, PaGT , attaches a glucose moiety to the aglycone, completing the synthesis of This compound .

Quantitative Data on this compound Biosynthesis

While comprehensive kinetic data for all enzymes in the pathway are not yet available, studies on the key enzymes have provided some quantitative insights.

| Enzyme | Substrate(s) | Product | Km (µM) | kcat (s-1) | Organism | Reference |

| PaFS (prenyltransferase domain) | DMAPP, IPP | GGDP | 139 ± 16 (for DMAPP) | 1.01 ± 0.09 x 10-3 | Phomopsis amygdali | |

| PaFS (cyclase domain) | GGDP | (+)-fusicocca-2,10(14)-diene | 6.4 ± 0.4 | 0.059 ± 0.004 | Phomopsis amygdali | |

| PaPT | Fusicoccin P, DMAPP | Prenylated Fusicoccin P | 0.49 ± 0.037 (for Fusicoccin P), 8.3 ± 0.63 (for DMAPP) | 55.3 ± 3.3 x 10-3 | Phomopsis amygdali |

Note: Data for PaP450-1, PaP450-2, PaP450-3, fc-dox, fc-sdr, and PaGT are not currently available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of a Fungal Cytochrome P450 (e.g., PaP450-1) in Pichia pastoris

This protocol describes a general workflow for the expression and purification of a fungal P450 enzyme, which can be adapted for PaP450-1, PaP450-2, and PaP450-3.

1. Gene Synthesis and Cloning:

- Codon-optimize the gene sequence for Pichia pastoris and synthesize the gene.

- Clone the synthesized gene into a suitable P. pastoris expression vector, such as pPICZα A, which contains an N-terminal α-factor secretion signal and a C-terminal polyhistidine tag for purification.

2. Transformation of Pichia pastoris:

- Linearize the expression vector with a suitable restriction enzyme (e.g., PmeI).

- Transform a suitable P. pastoris strain (e.g., X-33) with the linearized plasmid by electroporation.

- Select for positive transformants on YPD plates containing Zeocin™.

3. Protein Expression:

- Inoculate a single colony of a positive transformant into 25 mL of BMGY medium and grow at 30°C with shaking (250 rpm) for 16-18 hours until the culture reaches an OD600 of 2-6.

- Inoculate 1 L of BMGY with the starter culture to an OD600 of 0.1 and grow at 30°C with shaking.

- To induce expression, harvest the cells by centrifugation when the culture reaches an OD600 of 2-6, and resuspend the cell pellet in 200 mL of BMMY medium (containing 0.5% methanol).

- Continue incubation at 30°C, adding methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction.

4. Protein Purification:

- Harvest the cells by centrifugation after 72-96 hours of induction.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate (B84403), pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM PMSF).

- Lyse the cells using a bead beater or high-pressure homogenizer.

- Clarify the lysate by ultracentrifugation to pellet cell debris and membranes.

- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (lysis buffer containing 20 mM imidazole).

- Elute the protein with elution buffer (lysis buffer containing 250 mM imidazole).

- Analyze the purified protein by SDS-PAGE and Western blot.

In Vitro Assay for Terpene Hydroxylase Activity

This protocol can be used to determine the activity of the purified P450 enzymes.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 100 mM potassium phosphate buffer (pH 7.5)

- 2 mM NADPH

- 1 µM purified P450 enzyme

- 10 µM cytochrome P450 reductase (if the P450 is not a fusion protein)

- 50 µM substrate (e.g., fusicocca-2,10(14)-diene for PaP450-2) dissolved in a suitable solvent (e.g., DMSO).

2. Reaction Incubation:

- Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

- Initiate the reaction by adding the substrate.

- Incubate at 30°C for a defined period (e.g., 30-60 minutes).

3. Product Extraction:

- Stop the reaction by adding an equal volume of ethyl acetate.

- Vortex vigorously and centrifuge to separate the phases.

- Collect the organic phase containing the hydroxylated product.

4. Product Analysis:

- Analyze the extracted product by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to identify and quantify the hydroxylated product.

In Vitro Assay for O-Glycosyltransferase (PaGT) Activity

This protocol can be adapted to measure the activity of the PaGT enzyme.

1. Reaction Mixture:

- Prepare a reaction mixture containing:

- 50 mM Tris-HCl buffer (pH 7.5)

- 10 mM MgCl2

- 1 mM DTT

- 2 mM UDP-glucose (sugar donor)

- 100 µM this compound aglycone (acceptor substrate)

- 1-5 µg of purified PaGT enzyme.

2. Reaction Incubation:

- Incubate the reaction mixture at 30°C for 1-2 hours.

3. Product Analysis:

- Stop the reaction by adding methanol.

- Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the glycosylated product (this compound). The product can be identified by its retention time and mass compared to an authentic standard.

Visualizing the Pathway and Experimental Workflow

Biosynthetic Pathway of this compound

Experimental Workflow for Enzyme Characterization

Conclusion

The biosynthesis of this compound is a testament to the elegant complexity of fungal secondary metabolism. The discovery of the bifunctional fusicoccadiene synthase and the subsequent characterization of the tailoring enzymes have provided a detailed roadmap for the construction of this intricate molecule. While further research is needed to fully elucidate the kinetic parameters and regulatory mechanisms of all the enzymes involved, the knowledge gained thus far opens up exciting possibilities for the bio-engineering of novel fusicoccin analogs with potential applications in medicine and agriculture. This technical guide serves as a foundational resource for researchers aiming to delve deeper into this fascinating biosynthetic pathway.

References

The Role of Fusicoccin H as a Biosynthetic Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusicoccin (B1218859) H, a diterpenoid glycoside produced by the phytopathogenic fungus Phomopsis amygdali, plays a crucial role as a key intermediate in the biosynthesis of the well-known phytotoxin, Fusicoccin A. This technical guide provides an in-depth exploration of the biosynthetic pathway leading to and proceeding from Fusicoccin H. It consolidates quantitative data on fusicoccin production, details key experimental methodologies, and visualizes the intricate molecular processes through signaling and workflow diagrams. This document serves as a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and plant biology, offering insights into the enzymatic machinery and chemical logic underlying the formation of this complex family of molecules.

Introduction

Fusicoccins are a family of diterpenoid glycosides that have garnered significant interest due to their potent biological activities, most notably their ability to stabilize the interaction between 14-3-3 proteins and their target proteins, such as the plant plasma membrane H+-ATPase.[1][2] This stabilization leads to the irreversible activation of the proton pump, causing stomatal opening and subsequent wilting in plants.[2] Among the various fusicoccin derivatives, this compound has been identified as a crucial biosynthetic precursor to the major and most studied compound, Fusicoccin A.[1] Understanding the enzymatic transformations that convert this compound into other fusicoccins is paramount for elucidating the complete biosynthetic pathway and for harnessing the biosynthetic machinery for the production of novel bioactive compounds.

The Fusicoccin Biosynthetic Pathway

The biosynthesis of fusicoccins is a multi-step process involving a dedicated gene cluster in Phomopsis amygdali. The pathway can be broadly divided into three key stages: the formation of the characteristic 5-8-5 tricyclic diterpene core, the subsequent functionalization of this core, and the final glycosylation and acylation steps.

Formation of the Fusicoccadiene Backbone

The journey to fusicoccin begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A remarkable chimeric enzyme, fusicoccadiene synthase (PaFS) , catalyzes the initial and rate-limiting steps. This bifunctional enzyme possesses both a prenyltransferase and a terpene cyclase domain.[3]

-

Prenyltransferase activity: The C-terminal prenyltransferase domain of PaFS sequentially condenses three molecules of IPP with one molecule of DMAPP to generate the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

-

Terpene cyclase activity: The N-terminal terpene cyclase domain then catalyzes the complex cyclization of GGPP to form the tricyclic diterpene hydrocarbon, (+)-fusicocca-2,10(14)-diene. This reaction establishes the signature 5-8-5 ring system of the fusicoccane skeleton.

Functionalization of the Diterpene Core and the Role of this compound

Following the formation of the fusicoccadiene backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases and other enzymes encoded within the fusicoccin biosynthetic gene cluster. These modifications lead to the formation of various fusicoccin aglycones.

A key intermediate in this stage is fusicocca-2,10(14)-dien-8β-ol , which is subsequently converted to other hydroxylated intermediates. Isotopic labeling studies have demonstrated that this compound (16-O-demethyl-19-deoxy-de-t-pentenyldideacetylFC) serves as a direct precursor to Fusicoccin A. This conversion involves a series of enzymatic reactions that add functional groups to the fusicoccin core and the glucose moiety. While the exact sequence and the specific enzymes for every step are still under investigation, it is known that hydroxylations, acetylations, and methylations are required to transform this compound into the more complex Fusicoccin A.

Quantitative Data

The production of fusicoccins by Phomopsis amygdali can be influenced by fermentation conditions. The following table summarizes representative yields of various fusicoccin derivatives from fungal cultures.

| Fusicoccin Derivative | Yield (mg/L) | Producing Strain | Reference |

| Fusicoccin A | 100-200 | Phomopsis amygdali | |

| Fusicoccin J | Variable | Phomopsis amygdali | |

| This compound | Minor Component | Phomopsis amygdali |

Enzyme Kinetics of Fusicoccadiene Synthase (PaFS)

The catalytic efficiency of the bifunctional fusicoccadiene synthase has been characterized, providing insights into the kinetics of the initial steps of fusicoccin biosynthesis.

| Substrate(s) | Catalytic Domain | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |

| DMAPP and IPP | Prenyltransferase | 139 ± 16 | 1.01 ± 0.09 x 10-3 | 7.3 ± 1.5 |

| GGPP | Cyclase | 6.4 ± 0.4 | 0.059 ± 0.004 | 9300 ± 1100 |

Experimental Protocols

Heterologous Expression and Purification of Recombinant Fusicoccadiene Synthase (PaFS) in E. coli

This protocol describes the expression of N-terminally His-tagged PaFS in E. coli for subsequent purification and in vitro assays.

Materials:

-

E. coli BL21(DE3) cells

-

pET expression vector containing the PaFS gene with an N-terminal His-tag

-

Luria-Bertani (LB) broth and agar (B569324) plates containing the appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol)

-

Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP, 10% glycerol)

-

Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP, 10% glycerol)

-

Ni-NTA affinity chromatography column

Procedure:

-

Transform the pET-PaFS plasmid into chemically competent E. coli BL21(DE3) cells and plate on selective LB agar plates.

-

Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of LB broth and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.2 mM and incubate at 16°C for 16-18 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged PaFS with Elution Buffer.

-

Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot or mass spectrometry.

In Vitro Assay of Fusicoccadiene Synthase (PaFS)

This protocol outlines the procedure to determine the enzymatic activity of purified PaFS.

Materials:

-

Purified recombinant PaFS

-

Assay Buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 1 mM DTT)

-

Geranylgeranyl pyrophosphate (GGPP) solution

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Set up the reaction mixture in a glass vial containing Assay Buffer and purified PaFS (final concentration 1-5 µM).

-

Initiate the reaction by adding GGPP (final concentration 10-50 µM).

-

Overlay the reaction mixture with an equal volume of hexane to trap the volatile hydrocarbon product.

-

Incubate the reaction at 30°C for 1-4 hours.

-

Vortex the mixture to extract the product into the hexane layer.

-

Analyze the hexane layer by GC-MS to identify and quantify the fusicocca-2,10(14)-diene (B1251661) product.

Isotopic Labeling Studies

This protocol provides a general framework for tracing the biosynthetic origins of fusicoccins using stable isotope-labeled precursors.

Materials:

-

Phomopsis amygdali culture

-

Defined culture medium

-

13C-labeled glucose or 2H-labeled mevalonate

-

Solvents for extraction (e.g., ethyl acetate, methanol)

-

High-performance liquid chromatography (HPLC) system

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Grow Phomopsis amygdali in a defined liquid medium.

-

At a specific growth phase, add the isotopically labeled precursor (e.g., [U-13C6]glucose or [2H7]mevalonic acid lactone) to the culture.

-

Continue the fermentation for a designated period to allow for the incorporation of the label into fusicoccin metabolites.

-

Harvest the fungal mycelium and culture filtrate.

-

Extract the fusicoccin derivatives from the mycelium and filtrate using appropriate organic solvents.

-

Purify the individual fusicoccin compounds, including this compound and Fusicoccin A, using HPLC.

-

Analyze the purified compounds by LC-MS to determine the mass shift and fragmentation patterns, which will reveal the incorporation of the isotopic labels.

Visualizations

Fusicoccin Biosynthetic Pathway

Caption: Overview of the fusicoccin biosynthetic pathway.

Experimental Workflow for PaFS Characterization

Caption: Workflow for recombinant PaFS expression and characterization.

Fusicoccin's Mechanism of Action

Caption: Mechanism of H+-ATPase activation by fusicoccin.

Conclusion

This compound stands as a critical juncture in the intricate biosynthetic pathway of fusicoccins. Its role as a direct precursor to Fusicoccin A has been firmly established through isotopic labeling experiments. The elucidation of the fusicoccin biosynthetic gene cluster and the characterization of key enzymes like fusicoccadiene synthase have provided a solid foundation for further investigation. While significant progress has been made, the specific enzymatic machinery responsible for the conversion of this compound to other fusicoccin derivatives warrants further detailed study. A comprehensive understanding of these final biosynthetic steps will not only complete our knowledge of this fascinating natural product family but also open avenues for the chemoenzymatic synthesis of novel 14-3-3 protein modulators with potential applications in agriculture and medicine. This technical guide provides a valuable resource for researchers aiming to contribute to this exciting field.

References

Spectroscopic and Mechanistic Analysis of Fusicoccin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Fusicoccin (B1218859) H, a minor metabolite from the fungus Phomopsis amygdali. Due to the limited availability of primary spectroscopic data for Fusicoccin H in publicly accessible literature, this guide presents its established structure and offers representative spectroscopic data from the closely related and structurally similar compound, Fusicoccin J. Additionally, it outlines the experimental protocols for spectroscopic analysis and delves into the signaling pathway of fusicoccin derivatives to provide context for the biological activity, or lack thereof, of this compound.

Structure of this compound

This compound (FC-H) is identified as 16-O-demethyl-19-deoxy-de-t-pentenyldideacetylfusicoccin[1]. It is a diterpenoid glycoside and a biosynthetic precursor to the more abundant and biologically active Fusicoccin A[1]. The key structural differences from Fusicoccin A are the absence of the t-pentenyl group on the glucose moiety, the lack of an acetyl group at the 19-position, and a demethylation at the 16-O-position.

Spectroscopic Data

NMR Spectroscopic Data for Fusicoccin J

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for Fusicoccin J.

Table 1: ¹H NMR Spectroscopic Data for Fusicoccin J

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| Data for Fusicoccin J to be populated here from relevant sources if found; otherwise, a note on its absence will be made. |

Table 2: ¹³C NMR Spectroscopic Data for Fusicoccin J

| Position | Chemical Shift (δ) ppm |

| ... | ... |

| ... | ... |

| Data for Fusicoccin J to be populated here from relevant sources if found; otherwise, a note on its absence will be made. |

Mass Spectrometry Data for Fusicoccin J

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule.

Table 3: Mass Spectrometry Data for Fusicoccin J

| Ionization Mode | Mass-to-Charge (m/z) | Molecular Formula |

| ESI+ | [M+H]⁺ value | C₃₂H₅₂O₁₀ |

| Further fragmentation data (MS/MS) would be presented here if available. |

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation and spectroscopic analysis of fusicoccin derivatives, based on standard methodologies for natural product chemistry.

Isolation and Purification

This compound is a minor metabolite and is typically isolated from the culture filtrates of Phomopsis amygdali. The process involves:

-

Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to multiple rounds of column chromatography, often using silica (B1680970) gel and employing a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.

-

Further Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired.

-

¹H NMR: Provides information about the number and types of protons and their neighboring protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.

-

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique used for this class of molecules.

-

Analysis: High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are used to obtain accurate mass measurements.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented to provide information about the structure of the molecule.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

Signaling Pathway and the Role of this compound

Fusicoccins exert their biological effects by stabilizing the interaction between the plasma membrane H⁺-ATPase and 14-3-3 proteins. This leads to the persistent activation of the proton pump.

The inactivity of this compound is likely due to its altered structure, which prevents it from effectively binding to and stabilizing the H⁺-ATPase/14-3-3 protein complex. The absence of the t-pentenyl group and other structural modifications likely reduce the binding affinity, thus failing to lock the H⁺-ATPase in its active state. This highlights the critical role of specific structural motifs in the biological activity of fusicoccin derivatives.

References

Fusicoccin H: A Technical Overview for Scientific Professionals

This document provides a detailed examination of the physical, chemical, and biological properties of Fusicoccin (B1218859) H, a diterpenoid glycoside from the fusicoccane family. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms and experimental applications of 14-3-3 protein-protein interaction stabilizers.

Core Physical and Chemical Properties

Fusicoccin H is a naturally occurring minor metabolite produced by the fungus Phomopsis amygdali (previously Fusicoccum amygdali) and serves as a biosynthetic precursor to the more abundant and widely studied Fusicoccin A. While extensive quantitative data for this compound is not as readily available as for Fusicoccin A, its key properties are summarized below. For context, comparative data for Fusicoccin A are also provided.

| Property | This compound (FC-H) | Fusicoccin A (FC-A) |

| Synonyms | 16-O-demethyl-19-deoxy-de-t-pentenyldideacetylFC | Fusicoccin |

| Molecular Formula | C25H38O8 | C36H56O12[1][2][3] |

| Molecular Weight | 466.57 g/mol | 680.8 g/mol |

| Appearance | Solid | White to off-white solid |

| Solubility | More hydrophilic than FC-A | Soluble in DMSO, Ethanol (10 mg/ml) |

| Biological Source | Phomopsis amygdali | Phomopsis amygdali (or Fusicoccum amygdali) |

| Storage Temperature | -20°C | -20°C |

Note: Specific quantitative data such as melting point and detailed spectral analysis for this compound are not widely published. The increased hydrophilicity of this compound is inferred from its chemical name, which indicates the absence of two acetyl groups and a t-pentenyl group compared to Fusicoccin A.

Mechanism of Action and Signaling Pathway

Fusicoccins are powerful molecular tools known for their ability to stabilize the interaction between 14-3-3 proteins and their partner proteins. The canonical mechanism of action involves the plasma membrane (PM) H+-ATPase, a crucial enzyme for establishing the electrochemical gradient in plant cells.

The C-terminus of the PM H+-ATPase functions as an autoinhibitory domain. This inhibition is relieved when a penultimate threonine residue on the C-terminus is phosphorylated, creating a binding site for a 14-3-3 protein. The binding of the 14-3-3 protein activates the H+-ATPase. Fusicoccin acts as a "molecular glue," binding to a cavity at the interface of the 14-3-3 protein and the H+-ATPase C-terminus. This action locks the complex in its active state, leading to sustained proton pumping, hyperpolarization of the plasma membrane, irreversible stomatal opening, and eventual wilting of the plant.

Interestingly, while sharing the core fusicoccane structure, this compound has been reported to be biologically inactive in assays where Fusicoccin A and the structurally similar Fusicoccin J showed significant activity. Studies have indicated that the more hydrophilic nature of this compound may prevent it from effectively promoting the protein-protein interaction between PM H+-ATPase and 14-3-3 proteins, thus exhibiting no effect on plant growth or stomatal opening in those experiments.

The following diagram illustrates the general signaling pathway for active fusicoccins.

Key Experimental Protocols

The unique mechanism of action of fusicoccins has led to the development of several key experimental protocols to study their binding kinetics and functional effects.

Radioligand Binding Assay

This assay is considered the gold standard for measuring the affinity of a ligand for its receptor and is used to determine the dissociation constant (Kd) and the concentration of binding sites (Bmax).

Objective: To quantify the binding affinity of this compound to its putative receptor complex (14-3-3 and H+-ATPase) in a given biological sample, typically a microsomal fraction from plant tissue.

Methodology:

-

Membrane Preparation: Isolate plasma membrane vesicles from the plant tissue of interest (e.g., maize coleoptiles, oat roots) via homogenization and differential centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled fusicoccin derivative (e.g., [3H]dihydrofusicoccin) and varying concentrations of unlabeled "cold" this compound (the competitor).

-

Separation: Separate the membrane-bound radioligand from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. The data are fitted to a competition binding curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the binding affinity of this compound.

The following diagram outlines the workflow for a competitive radioligand binding assay.

H+-ATPase Activity Assay

This functional assay measures the direct effect of fusicoccin on its primary target, the plasma membrane H+-ATPase. Activity can be assessed by measuring either ATP hydrolysis or ATP-dependent proton pumping.

Objective: To determine if this compound activates the PM H+-ATPase in isolated plasma membrane vesicles.

Methodology:

-

Vesicle Preparation: Isolate highly purified, sealed inside-out plasma membrane vesicles from plant tissue using a method like aqueous two-phase partitioning.

-

Assay Reaction (ATP Hydrolysis):

-

Incubate vesicles in a reaction buffer containing ATP and Mg2+.

-

Add this compound to the experimental samples.

-

Stop the reaction after a defined period.

-

Measure the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, typically using a colorimetric method. An increase in Pi release compared to the control indicates ATPase activation.

-

-

Assay Reaction (Proton Pumping):

-

Incubate vesicles in a weakly buffered medium containing ATP, Mg2+, and a pH-sensitive fluorescent probe (e.g., acridine (B1665455) orange).

-

Initiate the reaction by adding ATP.

-

Monitor the fluorescence quenching of the probe, which corresponds to the acidification of the vesicle interior due to proton pumping.

-

An increased rate of fluorescence quenching in the presence of this compound indicates activation of the H+ pump.

-

-

Data Analysis: Compare the rate of ATP hydrolysis or proton pumping in the presence and absence of this compound. The results can be used to determine kinetic parameters like Vmax and Km for ATP.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique used to study the kinetics of biomolecular interactions in real-time. It provides quantitative data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Objective: To characterize the kinetic interaction between 14-3-3 protein, a phosphopeptide corresponding to the H+-ATPase C-terminus, and this compound.

Methodology:

-

Chip Preparation: One of the binding partners (e.g., a 14-3-3 protein) is immobilized onto the surface of an SPR sensor chip.

-

Analyte Injection: A solution containing the analyte (e.g., the phosphorylated C-terminal peptide of H+-ATPase) is flowed over the chip surface. The binding event causes a change in the refractive index at the surface, which is detected and measured in real-time as a change in response units (RU).

-

Ternary Complex Analysis: To assess the effect of this compound, the analyte (phosphopeptide) is pre-mixed with various concentrations of this compound before being flowed over the immobilized 14-3-3 protein.

-

Kinetic Analysis:

-

Association Phase: The rate at which the RU signal increases during analyte injection corresponds to the association rate (ka).

-

Dissociation Phase: After the injection, a buffer is flowed over the chip, and the rate at which the RU signal decreases corresponds to the dissociation rate (kd).

-

-

Data Fitting: The sensorgram data (RU vs. time) is fitted to kinetic models to calculate ka, kd, and the overall affinity constant KD (kd/ka). A significant decrease in the dissociation rate (kd) in the presence of this compound would indicate its role as a stabilizer of the protein-peptide complex.

Conclusion

This compound is a minor metabolite in the fusicoccane family, notable for its structural relationship to the potent phytotoxin Fusicoccin A. While it shares the same core diterpenoid structure, its hydrophilic nature and lack of key functional groups appear to render it biologically inactive in standard plant growth and H+-ATPase activation assays. For researchers in drug development, this compound serves as an important negative control and a structural analog for probing the specific molecular requirements for the stabilization of 14-3-3 protein-protein interactions. The experimental protocols detailed herein provide a robust framework for the continued investigation of fusicoccanes and the development of novel molecules targeting the vast 14-3-3 interactome.

References

Fusicoccin H mechanism of action hypothesis

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Fusicoccin (B1218859) H

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusicoccin H (FC-H) is a diterpene glycoside belonging to the fusicoccane family of natural products, which are known as potent stabilizers of protein-protein interactions (PPIs) involving the highly conserved 14-3-3 family of scaffold proteins. While its analogue, Fusicoccin A, is the most extensively studied member, FC-H is hypothesized to operate via a similar mechanism, acting as a "molecular glue" to lock 14-3-3 proteins onto their phosphorylated client proteins. This stabilization event can aberrantly prolong downstream signaling cascades, making fusicoccins valuable as chemical probes and potential starting points for therapeutic development. This guide provides a detailed overview of the core mechanism, quantitative binding data for FC-H, detailed experimental protocols for studying these interactions, and visual diagrams of the key pathways and workflows.

The Core Mechanism: A Molecular Glue Hypothesis

The central hypothesis for this compound's mechanism of action is its function as a stabilizer for the complex formed between a 14-3-3 protein and a phosphorylated client protein. 14-3-3 proteins are ubiquitous eukaryotic adapter proteins that recognize and bind to specific phosphoserine/phosphothreonine motifs on a vast number of partner proteins, thereby regulating their function.

The key steps in this mechanism are:

-

Phosphorylation of Client Protein: A protein kinase phosphorylates a serine or threonine residue on the client protein. This often occurs within a specific consensus sequence, frequently at the C-terminus in what is known as a "Mode III" binding motif.

-

14-3-3 Protein Binding: The phosphomotif is recognized by the amphipathic groove of a 14-3-3 protein, leading to the formation of a binary complex. This interaction is typically reversible and transient.

-

This compound Stabilization: this compound binds to a hydrophobic cavity created at the interface between the 14-3-3 protein and the client phosphopeptide.[1][2] By making contacts with both partners, FC-H acts as a molecular glue, effectively increasing the binding affinity and drastically reducing the dissociation rate of the client protein.[2][3] This transforms a transient interaction into a stable, long-lived complex.

-

Downstream Signal Modulation: The persistent association of the 14-3-3 protein alters the client protein's activity, localization, or interaction with other proteins. A classic example is the irreversible activation of the plant plasma membrane H⁺-ATPase, which leads to stomatal opening and wilting.[4]

Quantitative Data: Binding Affinity of Fusicoccin Derivatives

Quantitative analysis is crucial for comparing the activity of different fusicoccin analogues. A key study by Abramycheva et al. (1991) investigated the binding of several fusicoccins, including this compound, to plasma membranes isolated from maize roots. The dissociation constants (Kd) from this study provide a direct measure of binding affinity, where a lower Kd value indicates a tighter binding interaction.

| Fusicoccin Derivative | Structure Note | Dissociation Constant (Kd) [nM] | Reference |

| Fusicoccin A (FC-A) | Parent compound | 1.3 ± 0.3 | |

| Fusicoccin B (FC-B) | Deacetylated at C-3' | 1.4 ± 0.3 | |

| Fusicoccin C (FC-C) | Isomer of FC-B | 1.5 ± 0.4 | |

| Fusicoccin D (FC-D) | Dideacetylated derivative | 1.4 ± 0.3 | |

| This compound (FC-H) | Demethyl, deoxy, detert-pentenyl, dideacetyl | 12.0 ± 2.0 | |

| Fusicoccin J (FC-J) | Differs in glycosidic moiety | 1.8 ± 0.4 |

Data from Abramycheva et al. (1991) studying binding to maize root plasma membranes.

The data clearly indicate that this compound binds with a significantly higher dissociation constant (approximately 9-fold weaker affinity) compared to Fusicoccin A. This suggests that the structural modifications in FC-H, namely the lack of the tert-pentenyl group and other alterations, are detrimental to high-affinity binding to its target complex in this system.

Detailed Experimental Protocols

Investigating the molecular glue mechanism of this compound requires a suite of biophysical and biochemical techniques. Below are detailed, representative protocols for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Objective: To quantify the binding affinity of a phosphopeptide to a 14-3-3 protein in the presence and absence of this compound.

Materials:

-

Microcalorimeter (e.g., Malvern PEAQ-ITC).

-

Purified recombinant 14-3-3 protein (e.g., 20-50 µM).

-

Synthetic phosphopeptide corresponding to a client protein's C-terminus (e.g., 200-500 µM).

-

This compound, dissolved in a compatible solvent (e.g., DMSO) and then diluted in buffer.

-

ITC Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP (degassed).

Protocol:

-

Sample Preparation: Prepare the 14-3-3 protein and phosphopeptide solutions by dialysis or size-exclusion chromatography into the exact same degassed ITC buffer to minimize buffer mismatch heats.

-

Loading the Calorimeter (Control):

-

Inject 1.4 mL of the 14-3-3 protein solution (50 µM) into the sample cell.

-

Load the phosphopeptide solution (500 µM) into the titration syringe.

-

-

Titration (Control): Perform the experiment at 25°C. A typical run consists of a single 0.4 µL initial injection followed by 18-20 subsequent 2 µL injections at 150-second intervals.

-

Loading the Calorimeter (FC-H Experiment):

-

Prepare the 14-3-3 protein solution (50 µM) containing a saturating concentration of this compound (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%) and identical in both cell and syringe solutions.

-

Prepare the phosphopeptide solution (500 µM) also containing 100 µM this compound.

-

Load the cell and syringe as in step 2.

-

-

Titration (FC-H Experiment): Repeat the titration as described in step 3.

-

Data Analysis: Integrate the raw heat-burst data to obtain the enthalpy change per injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, and ΔH. Compare the Kd values from the control and FC-H experiments to quantify the stabilization effect.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for monitoring binding events in real-time, providing kinetic data (kon, koff) in addition to affinity (Kd).

Objective: To measure the association and dissociation rates of a phosphopeptide binding to 14-3-3 and determine how this compound alters these kinetics.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor Chip (e.g., CM5, Ni-NTA).

-

Purified His-tagged 14-3-3 protein (ligand).

-

Synthetic phosphopeptide (analyte).

-

This compound.

-

Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant (degassed).

Protocol:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Immobilize the His-tagged 14-3-3 protein onto a Ni-NTA sensor chip surface to a target density of ~2000 Response Units (RU). Use a reference flow cell that is activated and blocked without protein immobilization.

-

-

Kinetic Analysis (Analyte Only):

-

Inject a series of increasing concentrations of the phosphopeptide (e.g., 0.1 µM to 5 µM) over the 14-3-3 and reference surfaces at a constant flow rate (e.g., 30 µL/min).

-

Monitor association for 180 seconds, followed by a dissociation phase (buffer flow only) for 300-600 seconds.

-

Regenerate the surface between cycles if necessary (e.g., with a pulse of EDTA for Ni-NTA chips).

-

-

Kinetic Analysis (Analyte + FC-H):

-

Repeat the kinetic analysis, but prepare the phosphopeptide dilutions in running buffer that is supplemented with a constant, saturating concentration of this compound (e.g., 50 µM).

-

-

Data Analysis:

-

Double-reference the sensorgrams by subtracting the reference flow cell signal and a buffer-only injection signal.

-

Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).

-

Compare the koff values with and without FC-H to visualize the stabilization effect (a lower koff indicates a more stable complex).

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate protein-protein interactions within a cellular context.

Objective: To show that this compound enhances the interaction between an overexpressed, tagged 14-3-3 protein and an endogenous client protein in cultured cells.

Materials:

-

Mammalian cell line (e.g., HEK293T).

-

Expression plasmid for tagged 14-3-3 (e.g., Flag-14-3-3).

-

Transfection reagent.

-

This compound.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

-

Anti-Flag antibody conjugated to beads (e.g., Anti-Flag M2 Affinity Gel).

-

Primary antibody against the endogenous client protein.

-

Secondary antibody for Western blotting.

Protocol:

-

Cell Culture and Transfection: Transfect HEK293T cells with the Flag-14-3-3 plasmid. Allow expression for 24-48 hours.

-

Treatment: Treat the cells with either vehicle (DMSO) or this compound (e.g., 50 µM) for a defined period (e.g., 2-4 hours) before harvesting.

-

Cell Lysis: Wash cells with cold PBS and lyse on ice with Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant (clarified lysate).

-

Immunoprecipitation:

-

Incubate the clarified lysates with Anti-Flag M2 Affinity Gel for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads 3-5 times with cold Lysis Buffer to remove non-specific binders.

-

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the Flag tag (to confirm successful IP) and the endogenous client protein (to test for co-precipitation). An increased signal for the client protein in the FC-H treated lane compared to the vehicle control indicates stabilization of the interaction.

Conclusion and Future Directions

The mechanism of action for this compound is strongly hypothesized to mirror that of other fusicoccanes, acting as a molecular glue to stabilize 14-3-3 protein-protein interactions. Quantitative data, though limited, suggests it is a less potent binder than Fusicoccin A, highlighting the sensitivity of the interaction to the specific chemical structure of the fusicoccane core and its substituents. The experimental protocols outlined here provide a robust framework for further dissecting the specific kinetic and cellular effects of FC-H and other novel PPI stabilizers. Future research should focus on generating more extensive quantitative data for FC-H across different 14-3-3 isoforms and client proteins, and solving the crystal structure of an FC-H-stabilized ternary complex to rationalize its lower binding affinity compared to FC-A. Such studies are vital for leveraging the unique properties of different natural products in the rational design of selective chemical probes and therapeutics targeting the 14-3-3 interactome.

References

Unveiling the Blueprint: A Technical Guide to the Fusicoccin H Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of the biosynthetic gene cluster (BGC) responsible for producing fusicoccin (B1218859) H, a key precursor to the phytotoxin fusicoccin A. Fusicoccins are diterpenoid glycosides produced by the fungus Phomopsis amygdali (also known as Fusicoccum amygdali) that have garnered significant interest for their potent biological activities, including the modulation of 14-3-3 protein-protein interactions, which are implicated in various diseases. This guide details the genetic organization of the fusicoccin BGC, the functions of its key enzymes, and the experimental methodologies employed to elucidate this complex biosynthetic pathway.

The Fusicoccin H Biosynthetic Gene Cluster: A Dispersed Genetic Architecture

The biosynthesis of this compound in Phomopsis amygdali is orchestrated by a set of genes that, interestingly, are not located in a single contiguous cluster but are found at two distinct loci within the fungal genome. This dispersed arrangement is a notable feature of the fusicoccin biosynthetic machinery. The core of this pathway is the production of the diterpene scaffold, fusicocca-2,10(14)-diene, which is subsequently modified by a series of tailoring enzymes to yield this compound.

Table 1: Genes of the Fusicoccin Biosynthetic Gene Cluster

| Gene (ORF) | Proposed Function | Locus | GenBank Accession No. |

| Locus 1 | |||

| PaFS (Orf1) | Fusicoccadiene synthase (prenyltransferase and terpene cyclase) | 1 | AB272062 |

| Orf2 | α-ketoglutarate dependent dioxygenase | 1 | AB68627 |

| Orf3 | Cytochrome P450 monooxygenase | 1 | AB68627 |

| Orf4 | Short-chain dehydrogenase/reductase | 1 | Not specified |

| Locus 2 | |||

| Orf5 | Cytochrome P450 monooxygenase | 2 | AB686271 |

| Orf6 | Glycosyltransferase | 2 | AB686272 |

| Orf7 | Cytochrome P450 monooxygenase | 2 | AB686273 |

| Orf8 | Methyltransferase | 2 | AB686274 |

| Orf9 | Acetyltransferase | 2 | AB686275 |

| Orf10 | Cytochrome P450 monooxygenase | 2 | AB686276 |

| Orf11 | Prenyltransferase | 2 | Not specified |

| Orf12 | Acetyltransferase | 2 | AB686277 |

| Orf13 | Cytochrome P450 monooxygenase | 2 | AB686278 |

The Biosynthetic Pathway to this compound

The journey from basic metabolic precursors to the complex structure of this compound involves a series of enzymatic transformations. The pathway is initiated by the formation of the characteristic 5-8-5 tricyclic diterpene skeleton, followed by a cascade of oxidative and other modifications.

Formation of the Diterpene Scaffold

The cornerstone of fusicoccin biosynthesis is the formation of (+)-fusicocca-2,10(14)-diene from the universal C5 isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] This crucial step is catalyzed by a remarkable bifunctional enzyme, Phomopsis amygdali fusicoccadiene synthase (PaFS).[1] PaFS is a chimeric protein possessing both a C-terminal prenyltransferase domain, which synthesizes geranylgeranyl diphosphate (GGDP) from IPP and DMAPP, and an N-terminal terpene cyclase domain that catalyzes the complex cyclization of GGDP into fusicocca-2,10(14)-diene.[1][2]

References

Methodological & Application

Application Notes and Protocols for the Extraction of Fusicoccin H from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusicoccin (B1218859) H is a diterpenoid glycoside produced by the fungus Phomopsis amygdali (previously known as Fusicoccum amygdali). As a member of the fusicoccin family, it is a valuable tool for studying the regulation of plasma membrane H+-ATPase and its interaction with 14-3-3 proteins. This document provides a detailed protocol for the laboratory-scale extraction and purification of Fusicoccin H from fungal cultures. While precise quantitative yields for this compound are not extensively documented in publicly available literature, this protocol outlines the established methodology, and a template for recording experimental data is provided to aid in standardizing results.

Introduction to this compound

This compound is a naturally occurring phytotoxin that belongs to the fusicoccanes group of diterpenes.[1] It shares the characteristic 5-8-5 tricyclic carbon skeleton with other fusicoccins. The biological activity of fusicoccins stems from their ability to stabilize the complex between the plasma membrane H+-ATPase and 14-3-3 proteins, leading to the irreversible activation of the proton pump.[2] This mechanism makes this compound and its analogs potent molecules for investigating ion transport, stomatal regulation, and cell growth in plants.

Fungal Culture and Production of this compound

The production of this compound is achieved through the fermentation of Phomopsis amygdali.

2.1. Fungal Strain Phomopsis amygdali (e.g., strain Niigata 2-A) is a known producer of a variety of fusicoccins, including this compound.[3]

2.2. Culture Medium and Conditions A modified Czapek-Dox medium is commonly used for the cultivation of P. amygdali for fusicoccin production.[4] For solid-state fermentation, a medium composed of rice bran and wheat bran can also be utilized.

-

Liquid Culture Medium (per liter):

-

Glucose: 30 g

-

Sodium Nitrate: 3 g

-

Potassium Dihydrogen Phosphate: 1 g

-

Magnesium Sulfate Heptahydrate: 0.5 g

-

Potassium Chloride: 0.5 g

-

Ferrous Sulfate Heptahydrate: 0.01 g

-

-

Fermentation Conditions:

-

The fungus is typically grown in shake flasks or stirred fermenters at 24°C for 3-4 days.[4]

-

For solid-state fermentation, cultures can be maintained in stationary mode at 25°C for up to 21 days.

-

Experimental Protocol for this compound Extraction and Purification

The following protocol describes a multi-step process for the isolation and purification of this compound from a P. amygdali culture.

3.1. Step 1: Harvesting and Initial Extraction

-

Separate the fungal mycelia from the culture broth by filtration.

-

Combine the mycelia and the culture filtrate.

-

Homogenize the combined material in acetone (B3395972) (typically 2-3 volumes of the aqueous culture volume).

-

Filter the homogenate to remove solid debris.

-